Ethyl 4-hydroxy-2-nitrobenzoate
Overview
Description
Ethyl 4-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a hydroxyl group at the 4-position, and a nitro group at the 2-position
Mechanism of Action
Mode of Action
It can be inferred that the compound might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving the ring cleavages of protocatechuic acid (pca) at various sites of the aromatic ring .
Pharmacokinetics
Similar compounds are known to undergo various transformations in the body, which can affect their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-hydroxy-2-nitrobenzoate. For instance, the compound should be stored in a dry and well-ventilated place to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzoates, a class of compounds to which Ethyl 4-hydroxy-2-nitrobenzoate belongs, can participate in various biochemical reactions . They can be reduced to aminobenzoates, which can interact with various enzymes and proteins .
Molecular Mechanism
It is known that nitrobenzoates can be reduced to aminobenzoates, which can interact with various biomolecules . This interaction could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that nitrobenzoates can be metabolized through reduction to aminobenzoates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-nitrobenzoate typically involves the esterification of 4-hydroxy-2-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Hydroxy-2-nitrobenzoic acid+EthanolAcid CatalystEthyl 4-hydroxy-2-nitrobenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-2-nitrobenzoic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Ethyl 4-amino-2-hydroxybenzoate.
Substitution: Depending on the nucleophile, products can vary.
Hydrolysis: 4-Hydroxy-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 2-nitrobenzoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUFFYRUAHAHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356546 | |
Record name | ethyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104356-27-6 | |
Record name | ethyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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